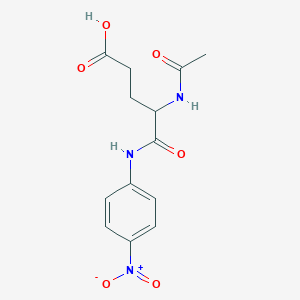![molecular formula C13H25NO B12280079 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Bicyclo[221]heptan-2-yl}amino)-4-methylpentan-1-ol is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic compound.
Attachment of the Methylpentanol Side Chain: The final step involves the attachment of the 4-methylpentan-1-ol side chain through a series of reactions, such as alkylation or reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Reactions: Utilizing catalysts to increase reaction efficiency and yield.
Continuous Flow Processes: Implementing continuous flow reactors to enhance scalability and reproducibility.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A related compound with a similar bicyclic structure but lacking the amino and methylpentanol groups.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid: A compound with a similar bicyclic core but different functional groups.
Uniqueness
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-9(2)5-12(8-15)14-13-7-10-3-4-11(13)6-10/h9-15H,3-8H2,1-2H3 |
Clave InChI |
GGASHPDUNHTKNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CO)NC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



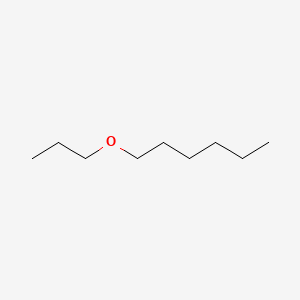
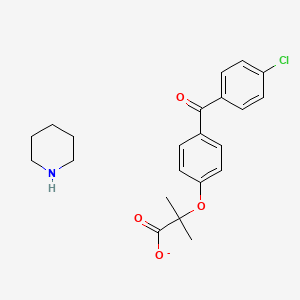
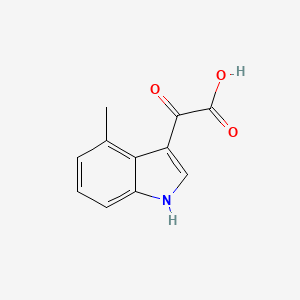



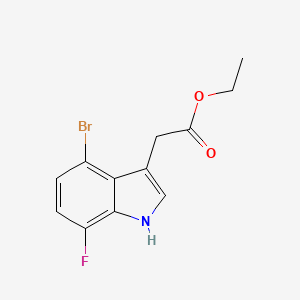
![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

